

An In-Depth Technical Guide to SCH 39304 (Genaconazole)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SCH 39304

Cat. No.: B1680903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

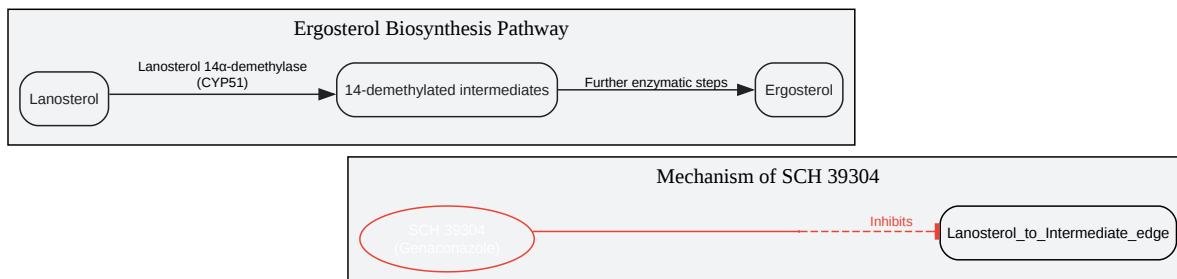
SCH 39304, also known as Genaconazole, is a triazole antifungal agent with a broad spectrum of activity. As a member of the azole class of antifungals, it exerts its effect through the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **SCH 39304**, intended for use by researchers and professionals in the field of drug development.

Chemical Structure and Properties

SCH 39304 is a synthetic triazole derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
Common Name	SCH 39304, Genaconazole
IUPAC Name	(2R,3R)-2-(2,4-difluorophenyl)-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ^[1]
CAS Number	121650-83-7 ^{[1][2]}
Molecular Formula	C ₁₃ H ₁₅ F ₂ N ₃ O ₃ S ^[3]
SMILES	C--INVALID-LINK-- (c2ccc(cc2F)F)O">C@HS(=O)(=O)C ^[3]
InChI Key	HFGZFHCWKQGIS-NOZJJQNGSA-N ^[3]


Physicochemical Properties

Property	Value	Reference
Molecular Weight	331.34 g/mol	^{[1][3]}
Melting Point	Data not available	
Solubility	Data not available for Genaconazole. Related triazoles like Efinaconazole are insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetonitrile. ^[4] Ketoconazole is soluble in DMSO, ethanol, and chloroform. ^[5] Posaconazole has very low aqueous solubility. ^[6]	
pKa	Data not available	

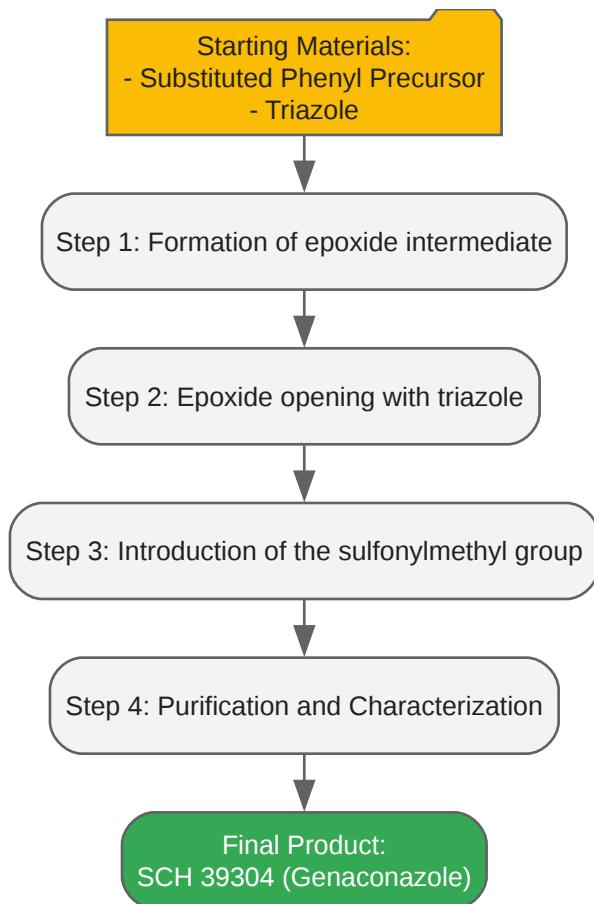
Mechanism of Action

The primary mechanism of action of **SCH 39304**, consistent with other triazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.[7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14 α -demethylase, **SCH 39304** prevents the demethylation of lanosterol.[10][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication.

[Click to download full resolution via product page](#)

Inhibition of Ergosterol Biosynthesis by **SCH 39304**.


Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the evaluation of **SCH 39304**.

Synthesis of **SCH 39304** (General Approach)

A specific, detailed synthesis protocol for **SCH 39304** is not publicly available in the provided search results. However, the synthesis of structurally related triazole antifungals such as posaconazole and voriconazole generally involves a multi-step process.[12][13][14] A plausible

synthetic route for **SCH 39304** would likely involve the following key steps, though this is a generalized representation:

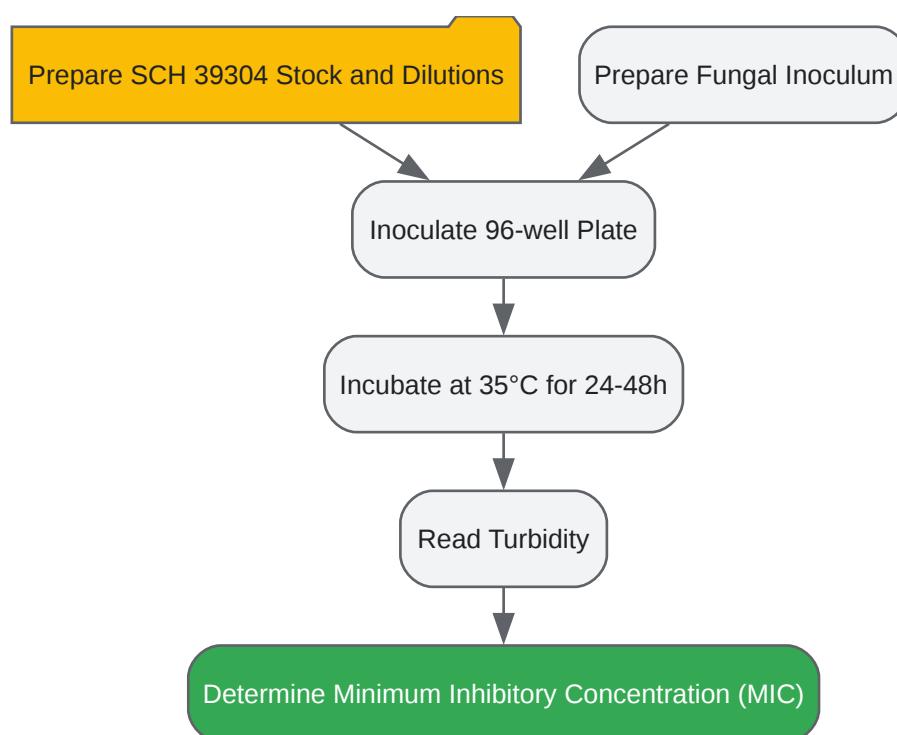
[Click to download full resolution via product page](#)

Generalized Synthetic Workflow for Triazole Antifungals.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and can be adapted for **SCH 39304**.[\[15\]](#)[\[16\]](#)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **SCH 39304** against a fungal isolate.


Materials:

- **SCH 39304** (Genaconazole) powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Fungal isolate (e.g., *Candida albicans*)
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer
- Incubator (35°C)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **SCH 39304** in DMSO. The exact concentration will depend on the desired final concentration range.
- Drug Dilution Series:
 - In a 96-well plate, perform serial twofold dilutions of the **SCH 39304** stock solution in RPMI-1640 medium to achieve a range of concentrations.
 - Each well should contain 100 µL of the diluted drug solution.
 - Include a drug-free well for a growth control and a medium-only well for a sterility control.
- Inoculum Preparation:
 - Culture the fungal isolate on Sabouraud dextrose agar at 35°C.
 - Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
 - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 CFU/mL.

- Inoculation: Add 100 μ L of the final inoculum suspension to each well of the microtiter plate (except the sterility control).
- Incubation: Incubate the plate at 35°C for 24-48 hours.[16]
- MIC Determination: The MIC is defined as the lowest concentration of **SCH 39304** that causes a significant inhibition of growth (typically $\geq 50\%$ or $\geq 80\%$ reduction in turbidity) compared to the growth control.[16]

[Click to download full resolution via product page](#)

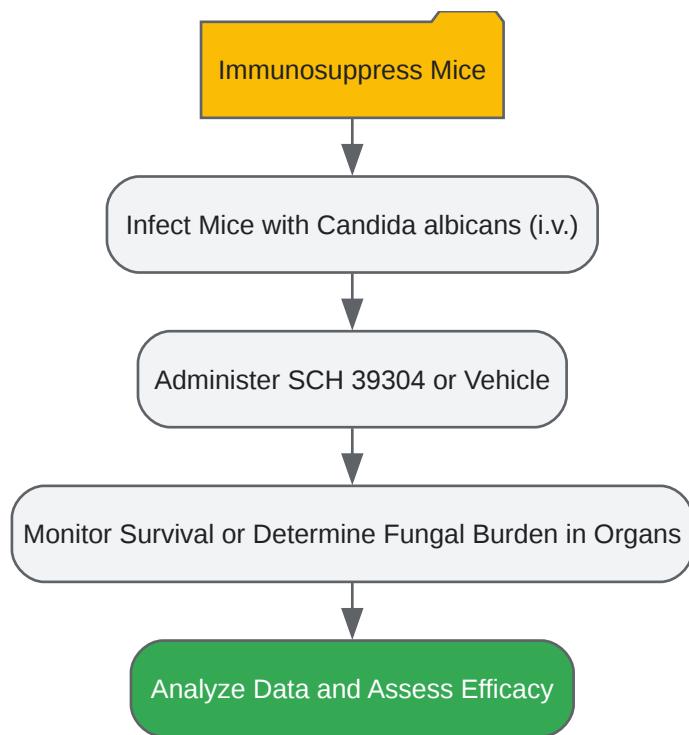
Workflow for In Vitro Antifungal Susceptibility Testing.

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

This protocol describes a general method for evaluating the in vivo efficacy of **SCH 39304** in a mouse model of systemic candidiasis.[17][18][19]

Objective: To assess the ability of **SCH 39304** to reduce fungal burden and/or improve survival in mice with systemic *Candida albicans* infection.

Materials:


- 6-8 week old immunocompromised mice (e.g., BALB/c or ICR, rendered neutropenic with cyclophosphamide)[17][19]
- **Candida albicans** strain
- **SCH 39304** formulated for oral or intravenous administration
- Sterile saline
- Sabouraud dextrose agar plates

Procedure:

- Immunosuppression (if applicable): Administer an immunosuppressive agent such as cyclophosphamide to the mice to induce neutropenia, making them more susceptible to systemic infection.[17]
- Inoculum Preparation: Prepare a standardized inoculum of *C. albicans* in sterile saline. The concentration should be predetermined to cause a non-lethal systemic infection for fungal burden studies or a lethal infection for survival studies.
- Infection: Infect the mice with the prepared *C. albicans* inoculum via intravenous injection into the lateral tail vein.[18][20]
- Treatment:
 - Divide the infected mice into treatment and control groups.
 - Administer **SCH 39304** to the treatment groups at various dosages. The route of administration (e.g., oral gavage, intravenous injection) and treatment duration will depend on the study design.
 - Administer the vehicle control to the control group.
- Efficacy Assessment:

- Survival Study: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality.
- Fungal Burden Study: At a specific time point post-infection (e.g., 24-72 hours), euthanize the mice. Aseptically remove target organs (typically kidneys), homogenize the tissue, and plate serial dilutions on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.[17][18]

- Data Analysis:
 - For survival studies, use Kaplan-Meier survival curves and log-rank tests to compare survival between groups.
 - For fungal burden studies, compare the mean \log_{10} CFU/gram of tissue between treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

[Click to download full resolution via product page](#)

Workflow for In Vivo Efficacy Testing.

Conclusion

SCH 39304 (Genaconazole) is a potent triazole antifungal agent that targets a crucial step in the biosynthesis of the fungal cell membrane. The information and protocols provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Further investigation into its specific physicochemical properties and the development of a detailed, publicly available synthesis protocol would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genaconazole | C13H15F2N3O3S | CID 452261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Genaconazole CAS#: 121650-83-7 [m.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 65277-42-1 CAS MSDS (Ketoconazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rjpbc.com [rjpbc.com]
- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 8. Three-Dimensional Model of Lanosterol 14 α -Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 11. Lanosterol 14 alpha-demethylase - Wikiwand [wikiwand.com]
- 12. researchgate.net [researchgate.net]
- 13. CN116265456A - Synthesis method of posaconazole mother ring with high chiral purity - Google Patents [patents.google.com]

- 14. CN106632267A - Method for synthesizing voriconazole - Google Patents [patents.google.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive *Candida albicans* Infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to SCH 39304 (Genaconazole)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680903#sch-39304-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1680903#sch-39304-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com